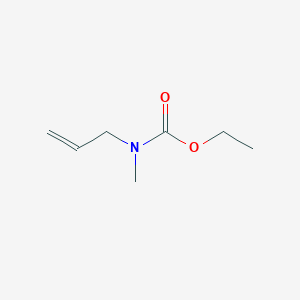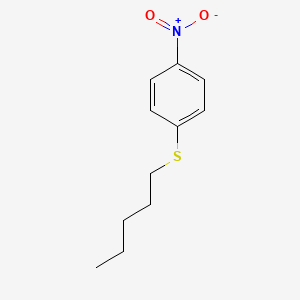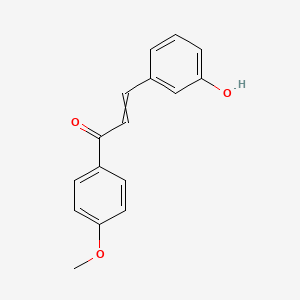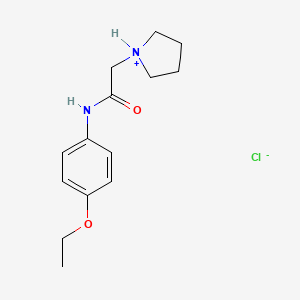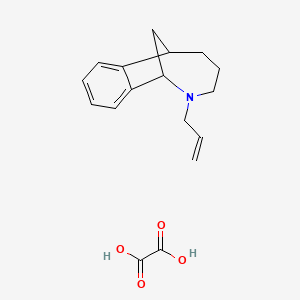
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol: is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptenol backbone. This compound is notable for its unique structural features, which include a double bond and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylhept-1-yne and trimethylsilyl chloride.
Hydrosilylation: The key step involves the hydrosilylation of 4-methylhept-1-yne with trimethylsilyl chloride in the presence of a platinum catalyst. This reaction introduces the trimethylsilyl group to the alkyne, forming 4-Methyl-3-(trimethylsilyl)hept-1-yne.
Hydroboration-Oxidation: The resulting product undergoes hydroboration-oxidation to convert the alkyne into an alcohol, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: 4-Methyl-3-(trimethylsilyl)heptan-3-one.
Reduction: 4-Methyl-3-(trimethylsilyl)heptan-3-ol.
Substitution: 4-Methyl-3-(trimethylsilyl)hept-1-en-3-halide.
Applications De Recherche Scientifique
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique properties, such as silicone-based polymers.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: It may influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Metabolic Pathways: The compound can be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-heptanol: Similar structure but lacks the trimethylsilyl group.
3-(Trimethylsilyl)hept-1-en-3-ol: Similar structure but lacks the methyl group at the fourth position.
4-Methyl-3-(trimethylsilyl)hex-1-en-3-ol: Similar structure but has a shorter carbon chain.
Uniqueness
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol is unique due to the presence of both a trimethylsilyl group and a double bond in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
76436-88-9 |
|---|---|
Formule moléculaire |
C11H24OSi |
Poids moléculaire |
200.39 g/mol |
Nom IUPAC |
4-methyl-3-trimethylsilylhept-1-en-3-ol |
InChI |
InChI=1S/C11H24OSi/c1-7-9-10(3)11(12,8-2)13(4,5)6/h8,10,12H,2,7,9H2,1,3-6H3 |
Clé InChI |
FUFHIEHTYSWEGI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(C=C)(O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


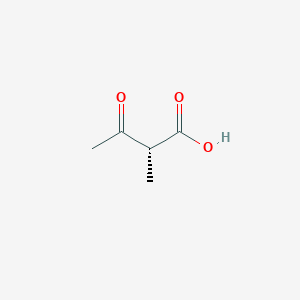
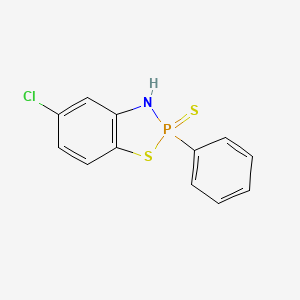

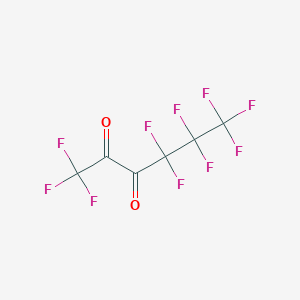

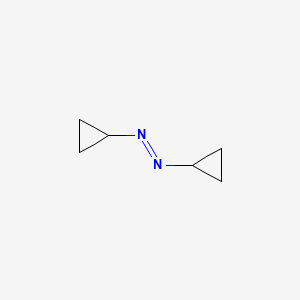
![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
